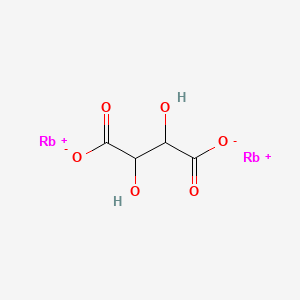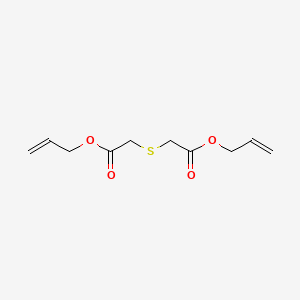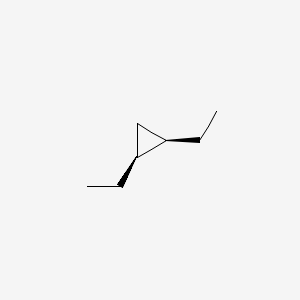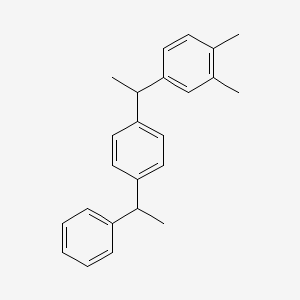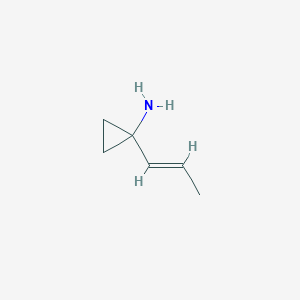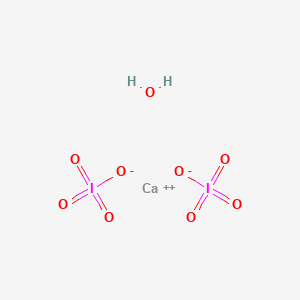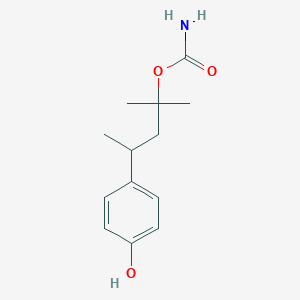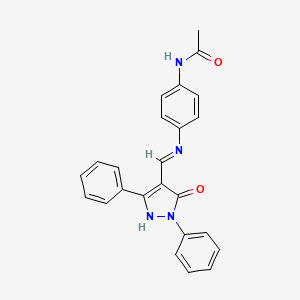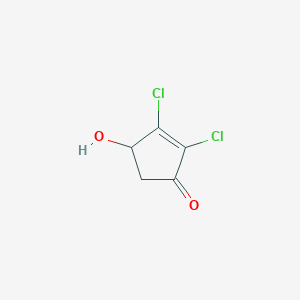
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- is an organic compound with the molecular formula C₅H₄Cl₂O₂ and a molecular weight of 166.99 g/mol It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a cyclopentenone ring
準備方法
Synthetic Routes and Reaction Conditions
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- can be synthesized through several methods. One common approach involves the chlorination of 4-hydroxy-2-cyclopentenone. The reaction typically uses chlorine gas or a chlorinating agent like thionyl chloride under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selectivity.
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
化学反応の分析
Types of Reactions
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dichloro-4-oxocyclopent-2-en-1-one.
Reduction: Formation of 2,3-dichloro-4-hydroxycyclopentanol.
Substitution: Formation of various substituted cyclopentenones depending on the nucleophile used.
科学的研究の応用
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of 2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
2-Cyclopenten-1-one: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.
4-Hydroxy-2-cyclopentenone: Similar structure but without the chlorine atoms, leading to different reactivity and applications.
2,3-Dichloro-4-hydroxycyclopent-2-en-1-one: A closely related compound with similar properties and applications.
Uniqueness
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C5H4Cl2O2 |
|---|---|
分子量 |
166.99 g/mol |
IUPAC名 |
2,3-dichloro-4-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C5H4Cl2O2/c6-4-2(8)1-3(9)5(4)7/h2,8H,1H2 |
InChIキー |
WJOILQMNEVLQQU-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=C(C1=O)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B13800201.png)
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)

